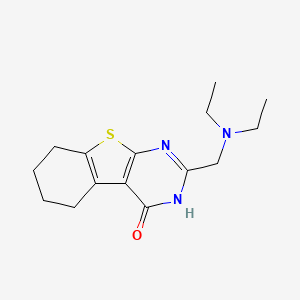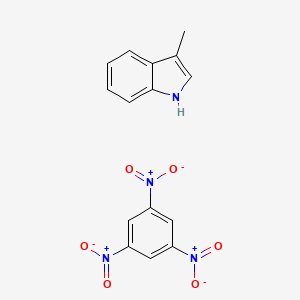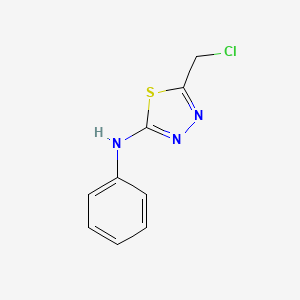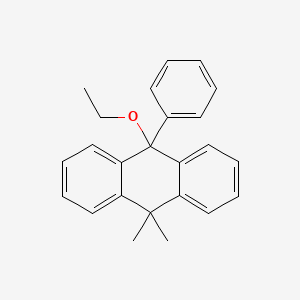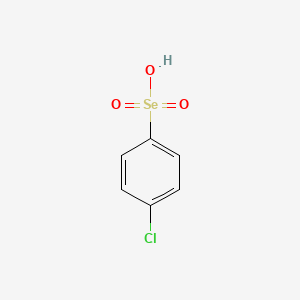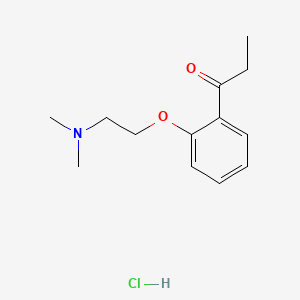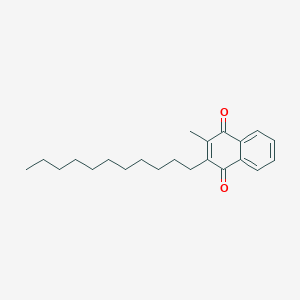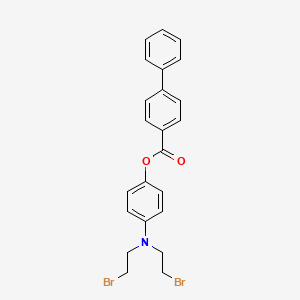
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and a phenylbenzoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with phenylbenzoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amino groups.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified ester or amino groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
科学研究应用
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death, depending on the specific context and target.
相似化合物的比较
Similar Compounds
p-(Bis(2-bromoethyl)amino)phenol: Similar structure but lacks the phenylbenzoate ester group.
p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate: Similar structure with a chlorobenzoate ester group instead of phenylbenzoate.
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate is unique due to the presence of both bis(2-bromoethyl)amino and phenylbenzoate ester groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
22953-45-3 |
|---|---|
分子式 |
C23H21Br2NO2 |
分子量 |
503.2 g/mol |
IUPAC 名称 |
[4-[bis(2-bromoethyl)amino]phenyl] 4-phenylbenzoate |
InChI |
InChI=1S/C23H21Br2NO2/c24-14-16-26(17-15-25)21-10-12-22(13-11-21)28-23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 |
InChI 键 |
IUUDHOBDQKMUFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N(CCBr)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




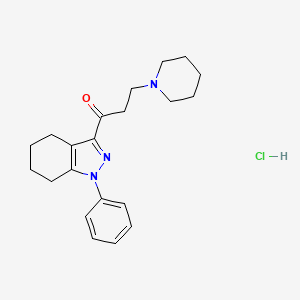
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
